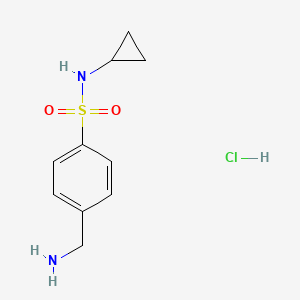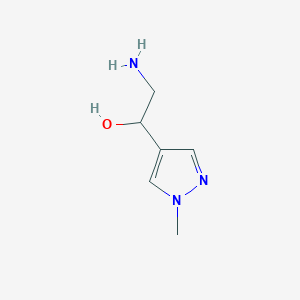
4-(aminomethyl)-N-cyclopropylbenzenesulfonamide hydrochloride
Overview
Description
Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group (-NH2CH2-). They are often used as intermediates in the synthesis of other compounds .
Synthesis Analysis
The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, 4-aminomethylbenzonitrile hydrochloride can be synthesized from 4-cyanobenzylamine hydrochloride .Molecular Structure Analysis
The molecular structure of aminomethyl compounds also varies. For instance, 4-Aminomethylphenylboronic acid hydrochloride has a molecular weight of 187.43 .Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary. For example, 4-Aminomethylphenylboronic acid hydrochloride is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Antibacterial and Antifungal Properties
- Antimicrobial Activity : Compounds like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide show significant antimicrobial activity against various strains of bacteria and fungi, surpassing the efficacy of parent compounds like 8-hydroxyquinoline and sulfonamide (Vanparia et al., 2010).
Anticancer Applications
- Carbonic Anhydrase Inhibition : Novel derivatives of 4-(aminomethyl)benzenesulfonamide hydrochloride display inhibitory activity against human carbonic anhydrase isozymes, which are relevant in cancer treatment. Some of these compounds demonstrated selective cytotoxic effects toward specific cancer cells (Żołnowska et al., 2018).
- Pro-Apoptotic Effects : Certain sulfonamide derivatives, including those related to 4-(aminomethyl)benzenesulfonamide hydrochloride, have been found to induce apoptosis in cancer cells, potentially mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).
Chemical Synthesis and Stability
- Facilitation of Chemical Reactions : The presence of compounds like 4-aminobenzenesulfonamide can significantly accelerate certain chemical reactions, such as SNAr displacement reactions, in specific solvents (Whitfield et al., 2003).
- Solubility and Thermodynamics : Research on the solubility of 4-aminobenzenesulfonamide in various solvents provides insights into its solution thermodynamics, crucial for its application in different chemical processes (Asadi et al., 2020).
Catalysis and Material Science
- Oxidation Catalysis : Sulfonamide-substituted compounds, including those derived from 4-aminobenzenesulfonamide, have been used in the oxidation of olefins, demonstrating notable stability and efficiency (Işci et al., 2014).
Anticonvulsant Properties
- Potential Anticonvulsant Agents : Benzenesulfonamide derivatives, including 4-aminobenzenesulfonamide, have been investigated for their anticonvulsant activities, showing promise as new agents for treating epilepsy (Wang et al., 2015).
Additional Applications
- Textile Industry : 4-Aminobenzenesulfonamide derivatives have been utilized in treating cotton fabrics to impart durable antimicrobial properties, enhancing the functionality of textiles (Son et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9;/h1-2,5-6,9,12H,3-4,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGCJSPMQEJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride | |
CAS RN |
1170903-26-0 | |
| Record name | 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)





![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)